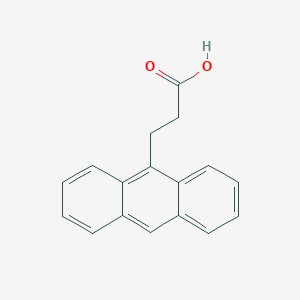
Cyclohexanecarbonyl chloride, 4-chloro-2-methyl-, (1alpha,2alpha,4beta)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanecarbonyl chloride, 4-chloro-2-methyl-, (1alpha,2alpha,4beta)-(9CI) is a chemical compound that has gained significant attention in the field of scientific research. It is a versatile compound that has been used in various applications, including organic synthesis, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of Cyclohexanecarbonyl chloride, 4-chloro-2-methyl-, (1alpha,2alpha,4beta)-(9CI) involves the formation of a covalent bond with the target molecule. This covalent bond leads to the inhibition of the target molecule's function, resulting in the desired effect.
Biochemical and Physiological Effects:
Cyclohexanecarbonyl chloride, 4-chloro-2-methyl-, (1alpha,2alpha,4beta)-(9CI) has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases. It has also been shown to have antiviral properties and has been used in the development of antiviral agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Cyclohexanecarbonyl chloride, 4-chloro-2-methyl-, (1alpha,2alpha,4beta)-(9CI) in lab experiments is its versatility. It can be used in various applications, including organic synthesis and pharmaceuticals. However, one of the limitations is its toxicity. It can be harmful if inhaled or ingested and should be handled with care.
Zukünftige Richtungen
There are several future directions for the use of Cyclohexanecarbonyl chloride, 4-chloro-2-methyl-, (1alpha,2alpha,4beta)-(9CI) in scientific research. One direction is the development of new pharmaceuticals using Cyclohexanecarbonyl chloride, 4-chloro-2-methyl-, (1alpha,2alpha,4beta)-(9CI) as a key reagent. Another direction is the investigation of its potential as an agrochemical. Additionally, further research can be conducted to explore its potential as a catalyst in organic synthesis reactions.
Conclusion:
Cyclohexanecarbonyl chloride, 4-chloro-2-methyl-, (1alpha,2alpha,4beta)-(9CI) is a versatile compound that has gained significant attention in the field of scientific research. It has been extensively used in various applications, including organic synthesis, pharmaceuticals, and agrochemicals. Its mechanism of action involves the formation of a covalent bond with the target molecule, leading to the inhibition of the target molecule's function. It has various biochemical and physiological effects, including anti-inflammatory and antiviral properties. While it has several advantages, such as its versatility, it also has limitations, such as its toxicity. There are several future directions for the use of Cyclohexanecarbonyl chloride, 4-chloro-2-methyl-, (1alpha,2alpha,4beta)-(9CI) in scientific research, including the development of new pharmaceuticals and exploration of its potential as an agrochemical and catalyst in organic synthesis reactions.
Synthesemethoden
The synthesis of Cyclohexanecarbonyl chloride, 4-chloro-2-methyl-, (1alpha,2alpha,4beta)-(9CI) involves the reaction of cyclohexanone with thionyl chloride and phosphorus pentachloride. The reaction takes place in the presence of a solvent, such as dichloromethane or chloroform, at a low temperature. The resulting compound is a colorless liquid that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Cyclohexanecarbonyl chloride, 4-chloro-2-methyl-, (1alpha,2alpha,4beta)-(9CI) has been extensively used in scientific research for various applications. It is commonly used as a reagent in organic synthesis, particularly in the preparation of amides, esters, and ketones. It has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antiviral agents.
Eigenschaften
CAS-Nummer |
130422-92-3 |
|---|---|
Produktname |
Cyclohexanecarbonyl chloride, 4-chloro-2-methyl-, (1alpha,2alpha,4beta)-(9CI) |
Molekularformel |
C8H12Cl2O |
Molekulargewicht |
195.08 g/mol |
IUPAC-Name |
(1R,2S,4R)-4-chloro-2-methylcyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C8H12Cl2O/c1-5-4-6(9)2-3-7(5)8(10)11/h5-7H,2-4H2,1H3/t5-,6+,7+/m0/s1 |
InChI-Schlüssel |
ROBADLDREDEXIA-RRKCRQDMSA-N |
Isomerische SMILES |
C[C@H]1C[C@@H](CC[C@H]1C(=O)Cl)Cl |
SMILES |
CC1CC(CCC1C(=O)Cl)Cl |
Kanonische SMILES |
CC1CC(CCC1C(=O)Cl)Cl |
Synonyme |
Cyclohexanecarbonyl chloride, 4-chloro-2-methyl-, (1alpha,2alpha,4beta)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




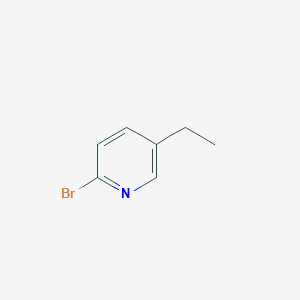
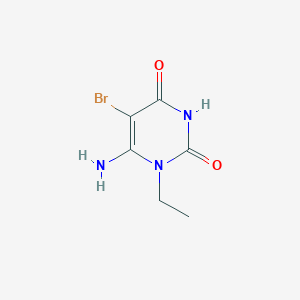
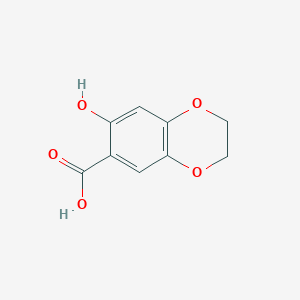
![2,3-Dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B134771.png)
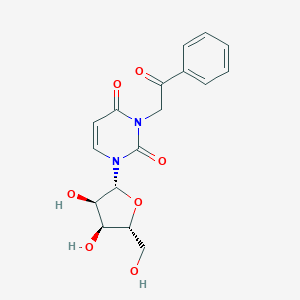
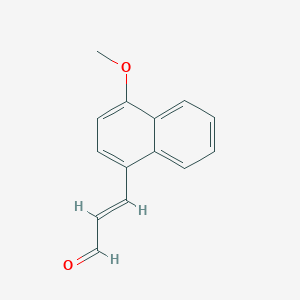
![Ethanone, 1-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-2-yl)-(9CI)](/img/structure/B134780.png)
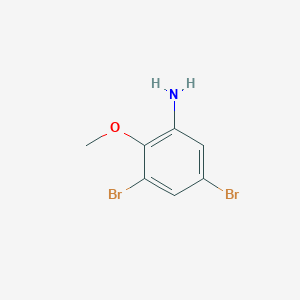

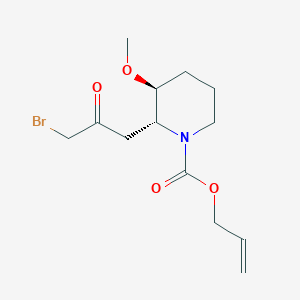

![N-[[4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine Methyl Ester](/img/structure/B134794.png)
